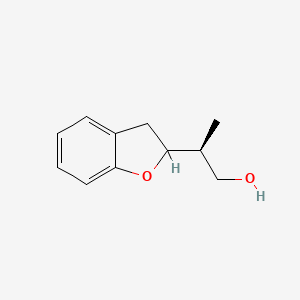

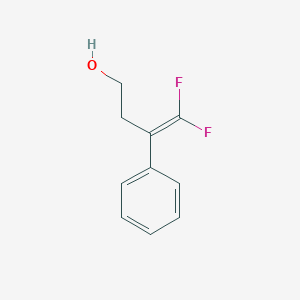

1,1-Difluoro-2-phenyl-1-butene-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

DFB is commonly used as a precursor in the synthesis of numerous chemical compounds due to its unique chemical properties. For instance, 4,4-Difluoro-1-phenyl-1,3-butanedione (DFPB) is a fluorinated β-diketone ligand that can be prepared by reacting acetophenone with methyl-difluoroacetate .Molecular Structure Analysis

The molecular formula of DFB is C4H6F2 . The structure of DFB includes a butene backbone with two fluorine atoms attached to the first carbon atom and a phenyl group attached to the second carbon atom .Physical And Chemical Properties Analysis

DFB is a colorless to pale yellow liquid with a boiling point of 184-185°C at atmospheric pressure. The molecular weight of DFB is 92.087 Da .Applications De Recherche Scientifique

Catalytic Hydrogenolysis

This compound has been used in the study of catalytic hydrogenolysis . The C2–C3 bond of the cyclopropane ring underwent cleavage exclusively over PdO or Raney nickel. The contribution of the fluorine substituent to the lengthening and weakening the C2–C3 bond of the cyclopropane ring seems to become a dominant factor in the regioselectivity .

Transition-Metal Complex Activation

“1,1-Difluoro-2-phenyl-1-butene-4-ol” has been used in the study of transition-metal complex activation . Cationic palladium(II) provides the first transition-metal-catalyzed method for electrophilic activation of electron-deficient 1,1-difluoro-1-alkenes, which allows their Friedel-Crafts-type cyclization with an intramolecular aryl group via a Wacker-type process .

Antimicrobial Evaluation

Although not directly mentioned, similar difluoromethylated compounds have been evaluated for in vitro antibacterial and antifungal activity . This suggests potential antimicrobial applications for “1,1-Difluoro-2-phenyl-1-butene-4-ol”.

Research Use

This compound is available for research use . It’s not intended for human or veterinary use, indicating its primary application in laboratory research.

Mécanisme D'action

Target of Action

Compounds like “1,1-Difluoro-2-phenyl-1-butene-4-ol” often interact with proteins or enzymes in the body. These could include receptors on the surface of cells or enzymes involved in biochemical reactions. The specific targets would depend on the structure of the compound and its chemical properties .

Mode of Action

The compound could interact with its targets in several ways. It might bind to a receptor, triggering a response inside the cell. Alternatively, it could inhibit an enzyme, preventing a particular biochemical reaction from occurring .

Biochemical Pathways

Depending on its targets, the compound could affect various biochemical pathways. For example, if it inhibits an enzyme involved in the synthesis of a certain molecule, it could lead to decreased levels of that molecule in the body .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, where it is distributed, how it is metabolized, and how it is excreted. These properties are influenced by factors such as the compound’s size, charge, and solubility .

Result of Action

The effects of the compound at the molecular and cellular level would depend on its mode of action and the biochemical pathways it affects. For example, if it triggers a response in cells, it could lead to changes in gene expression or cellular behavior .

Action Environment

The action, efficacy, and stability of the compound could be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules, and the temperature .

Propriétés

IUPAC Name |

4,4-difluoro-3-phenylbut-3-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c11-10(12)9(6-7-13)8-4-2-1-3-5-8/h1-5,13H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGSNKCKPIISOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(F)F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)

![3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2568329.png)

![4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568331.png)

![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2568332.png)

![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-oxo-5-(3-(trifluoromethyl)benzyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2568338.png)